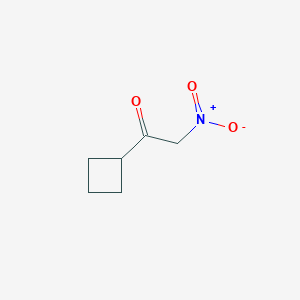
tert-butyl N-(4-amino-4-hydroxyiminobutyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[3-(N’-hydroxycarbamimidoyl)propyl]carbamate: is a chemical compound with the molecular formula C9H19N3O3 and a molecular weight of 217.27 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(N’-hydroxycarbamimidoyl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-(N’-hydroxycarbamimidoyl)propylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as diethyl ether at room temperature .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[3-(N’-hydroxycarbamimidoyl)propyl]carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired product.
Major Products Formed:
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics .
Biology:
- Investigated for its potential as a biochemical probe.
- Used in the study of enzyme inhibition and protein interactions .
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Studied for its effects on various biological pathways .
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the development of new materials and polymers .
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(N’-hydroxycarbamimidoyl)propyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with proteins and other biomolecules, influencing various cellular pathways .
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl N-hydroxycarbamate
- 3-(Boc-amino)propyl bromide
Comparison:
tert-Butyl carbamate: Similar in structure but lacks the hydroxycarbamimidoyl group, making it less reactive in certain biochemical applications.
tert-Butyl N-hydroxycarbamate: Contains a similar hydroxycarbamimidoyl group but differs in the length of the carbon chain, affecting its reactivity and applications.
3-(Boc-amino)propyl bromide: Contains a bromine atom, making it more reactive in substitution reactions compared to tert-butyl N-[3-(N’-hydroxycarbamimidoyl)propyl]carbamate
Conclusion
tert-Butyl N-[3-(N’-hydroxycarbamimidoyl)propyl]carbamate is a versatile compound with significant applications in various scientific fields. Its unique structure and reactivity make it valuable for research and industrial purposes.
Properties
Molecular Formula |
C9H19N3O3 |
|---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
tert-butyl N-(4-amino-4-hydroxyiminobutyl)carbamate |
InChI |
InChI=1S/C9H19N3O3/c1-9(2,3)15-8(13)11-6-4-5-7(10)12-14/h14H,4-6H2,1-3H3,(H2,10,12)(H,11,13) |
InChI Key |
NWWOOPIJCNWTLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



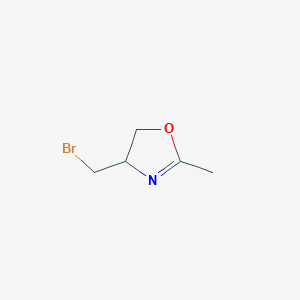
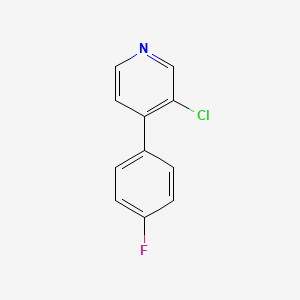
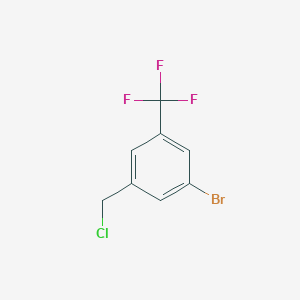
![2-Cyclopropyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylic acid tert-butyl ester](/img/structure/B11721757.png)
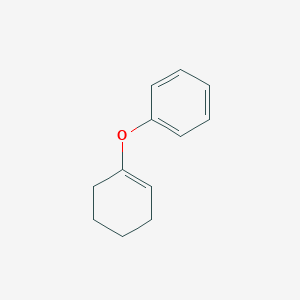

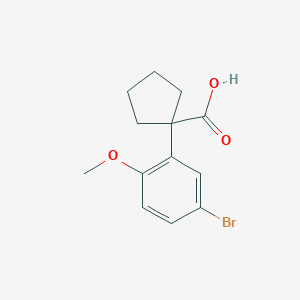
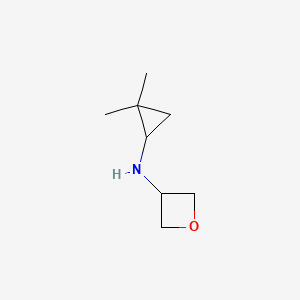
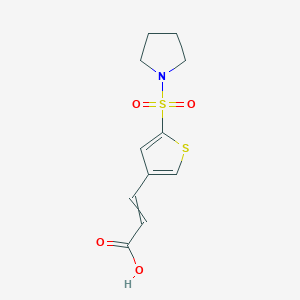
![N-[4-(N-hydroxy-C-methylcarbonimidoyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11721818.png)

![2-chloro-3-[(2R)-pyrrolidin-2-yl]-6-(trifluoromethyl)pyridine](/img/structure/B11721837.png)
